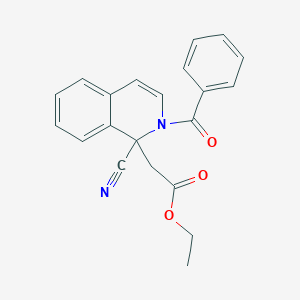
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate, also known as EBCA, is a compound that belongs to the isoquinoline family. EBCA has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate is not fully understood, but several studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins involved in these processes.
Biochemical and Physiological Effects:
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate exhibits potent cytotoxicity against cancer cells, while in vivo studies have shown that Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate can inhibit tumor growth and metastasis in animal models. Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has also been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has several advantages as a potential drug candidate, including its potent anticancer activity, low toxicity, and relative ease of synthesis. However, there are also some limitations to its use in lab experiments, including its poor solubility in water and limited bioavailability.
Future Directions
There are several potential future directions for research on Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate. One area of interest is the development of more effective formulations of Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate that can improve its solubility and bioavailability. Another area of interest is the identification of the specific cellular pathways and targets that are affected by Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate in animal models and clinical trials.
Synthesis Methods
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate can be synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-(2-nitrophenyl)ethyl acetate. This intermediate product is then reduced using hydrogen gas and palladium on carbon catalyst to form 2-(2-aminophenyl)ethyl acetate. The final step involves the reaction of 2-(2-aminophenyl)ethyl acetate with benzoyl chloride and sodium cyanide to form Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate.
Scientific Research Applications
Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of cancer and other diseases. Several studies have reported that Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl(2-benzoyl-1-cyano-1,2-dihydro-1-isoquinolinyl)acetate has also been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities.
properties
Molecular Formula |
C21H18N2O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-(2-benzoyl-1-cyanoisoquinolin-1-yl)acetate |
InChI |
InChI=1S/C21H18N2O3/c1-2-26-19(24)14-21(15-22)18-11-7-6-8-16(18)12-13-23(21)20(25)17-9-4-3-5-10-17/h3-13H,2,14H2,1H3 |
InChI Key |
XCJUFEURDNOFPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Canonical SMILES |
CCOC(=O)CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
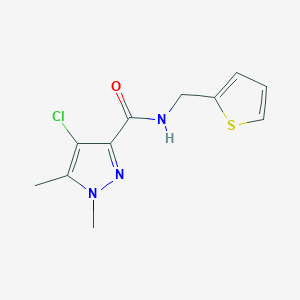
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
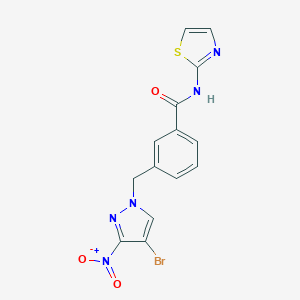
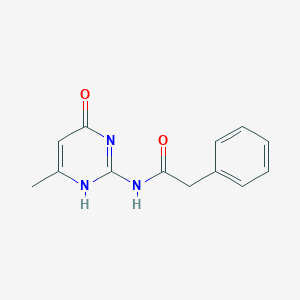
![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)
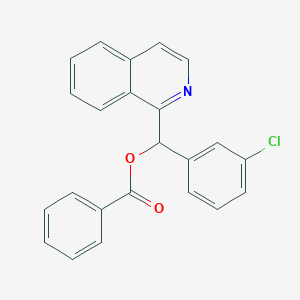
![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)